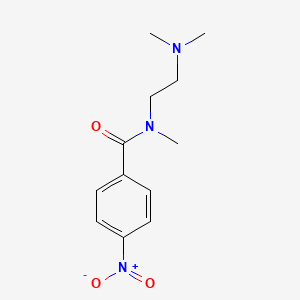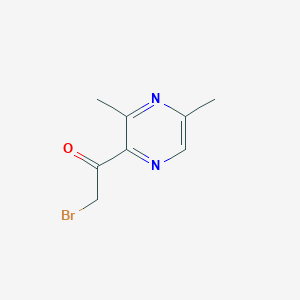
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hexafluoroisopropanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-3-pyridine with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a specialty chemical in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure.
6-Chloro-3-pyridinylboronic acid MIDA ester: A compound used in organic synthesis with a similar pyridine ring structure.
1-(6-Chloro-3-pyridinyl)-1-ethanone: Another pyridine derivative with similar chemical properties .
Uniqueness
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Propriétés
Formule moléculaire |
C8H4ClF6NO |
|---|---|
Poids moléculaire |
279.56 g/mol |
Nom IUPAC |
2-(6-chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4ClF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
Clé InChI |
UBCLWLHHLHKQFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Chlorothieno[3,2-b]pyridin-2-yl)(furan-2-yl)methanone](/img/structure/B8484873.png)
![3-[7-Methyl-2-oxo-1-(propan-2-yl)-1,2-dihydroquinazolin-4-yl]phenyl acetate](/img/structure/B8484882.png)
![4-Pentyn-1-ol, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8484887.png)






![6-(3,5-Dichlorophenyl)perhydroimidazo[5,1-b]thiazole-5,7-dion](/img/structure/B8484916.png)

![2-Chloro-11-hydroxy-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8484931.png)
![7-Chloro-2-(1,3-thiazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B8484933.png)
